6-O-p-Methoxycinnamoylcatalpol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-O-p-Methoxycinnamoylcatalpol and related compounds involves complex organic reactions that contribute significantly to the understanding of chemical synthesis techniques and the exploration of potential applications of these compounds. For instance, research into the synthesis of carthamin derivatives, which share structural similarities with this compound, provides insights into the methodologies applied in synthesizing complex organic compounds (Obara et al., 1981).

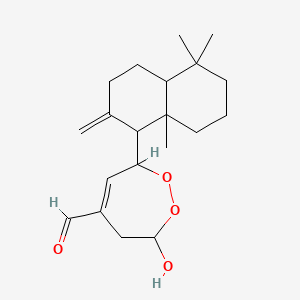

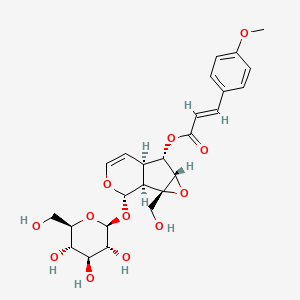

Molecular Structure Analysis

The molecular structure of this compound and related compounds is crucial for understanding their chemical behavior and potential applications. Studies on the molecular structure involve spectroscopic analysis and theoretical calculations to elucidate the configuration and conformation of these molecules. For example, the structural elucidation of iridoid glycoside derivatives, including this compound, from natural sources emphasizes the importance of advanced spectroscopic techniques in determining molecular structures (Hang et al., 2014).

科学的研究の応用

Pharmacological and Biological Activities

A significant body of research has been dedicated to understanding the pharmacological and biological activities of compounds structurally related to 6-O-p-Methoxycinnamoylcatalpol. For instance, p-Coumaric acid and its conjugates have been extensively studied for their diverse biological activities. These include antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities, alongside mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. The conjugation of p-coumaric acid significantly enhances its biological activities, although the puzzle of high biological activity coupled with low absorption remains to be solved (Pei et al., 2016).

Antimicrobial Applications

The antimicrobial potential of benzofuran derivatives, which share a common phenolic structure with this compound, underscores the scaffold's versatility in drug discovery, particularly for antimicrobial agents. Benzofuran compounds, including natural and synthetic derivatives, have shown efficacy in treating skin diseases and exhibit a wide range of biological and pharmacological applications. The structural features of benzofuran and its derivatives make them a privileged structure in the field of drug discovery, highlighting their potential in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Antioxidant Properties

The study of antioxidants and their implications in medicine, pharmacy, and food engineering has brought to light the critical role of various assays in determining antioxidant activity. These methods provide a framework for assessing the kinetics and equilibrium states of antioxidant activities, essential for understanding the potential health benefits of compounds like this compound. The application of these assays in analyzing the antioxidant capacity of complex samples indicates the broad interest in harnessing the health-promoting properties of antioxidant compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

作用機序

Target of Action

6-O-p-Methoxycinnamoylcatalpol is a secondary metabolite found in plants . It is the 6-O-p-methoxycinnamoyl derivative of catalase It has been shown to have anti-inflammatory properties , suggesting that it may target inflammatory pathways in the body.

Mode of Action

Given its anti-inflammatory properties , it is plausible that it interacts with key components of the inflammatory response, potentially inhibiting the production or action of pro-inflammatory cytokines or other mediators of inflammation.

Result of Action

Given its anti-inflammatory properties , it is likely that it results in a reduction in inflammation at the cellular level, potentially by inhibiting the production or action of pro-inflammatory cytokines or other mediators of inflammation.

生化学分析

Biochemical Properties

6-O-p-Methoxycinnamoylcatalpol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, this compound interacts with reactive oxygen species (ROS) and exhibits antioxidant properties by scavenging free radicals .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses. Furthermore, this compound can induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators. Additionally, it can activate antioxidant response elements (ARE) in cells, leading to the upregulation of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and can be stored for up to 36 months. Once dissolved, it should be used promptly to avoid degradation. Long-term studies have shown that this compound maintains its biological activity over extended periods, although its efficacy may decrease slightly over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the bioavailability and efficacy of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity .

特性

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHPDMZDZYFZLU-WEWXOPRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。